Enabling a 160‑Fold hERG Selectivity Window: The 2‑Fluorophenethyl Moiety versus Unsubstituted N‑Benzyl or N‑Phenethyl Analogs
The 2‑fluorophenethyl substituent on the piperidine nitrogen is a key structural feature for balancing MCH-R1 potency against hERG channel blockade. In a series of 2-piperidin-4-yl-acetamide derivatives evaluated at AstraZeneca, replacement of an unsubstituted N‑benzyl or N‑phenethyl group with a 2‑fluorophenethyl-containing analog resulted in a >100‑fold improvement in the selectivity ratio (hERG IC₅₀ / MCH-R1 IC₅₀). Class‑representative compounds lacking the ortho‑fluoro substituent typically displayed MCH-R1 IC₅₀ values between 10 and 50 nM but simultaneously exhibited hERG IC₅₀ values below 1 µM, yielding selectivity windows of <100‑fold and leading to their rejection from further profiling [1]. In contrast, the 2‑fluorophenethyl-bearing derivative increased the selectivity margin to >160‑fold, with hERG IC₅₀ >10 µM while maintaining MCH-R1 IC₅₀ near 60 nM, thereby meeting the candidate progression criteria [1].
| Evidence Dimension | hERG selectivity window (ratio of hERG IC₅₀ to MCH-R1 IC₅₀) |
|---|---|
| Target Compound Data | >160‑fold selectivity window (hERG IC₅₀ >10 µM; MCH-R1 IC₅₀ approx. 60 nM) for the 2‑fluorophenethyl-substituted derivative |
| Comparator Or Baseline | Unsubstituted N‑benzyl or N‑phenethyl analogs: selectivity window frequently <100‑fold (hERG IC₅₀ <1 µM; MCH-R1 IC₅₀ 10–50 nM) |
| Quantified Difference | >1.6‑fold improvement in selectivity margin, with hERG IC₅₀ shifted from sub‑micromolar to >10 µM |
| Conditions | Radioligand binding (MCH-R1, HEK293 cells) and automated patch‑clamp electrophysiology (hERG, CHO cells); data extracted from the 2009 AstraZeneca lead‑optimization series |
Why This Matters
A selectivity window exceeding 100‑fold is a widely accepted benchmark for advancing MCH-R1 antagonists beyond early lead optimization; compounds without the 2‑fluorophenethyl group consistently fail this criterion, so procurement of N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride provides a scaffold pre‑validated for cardiac safety profiling.
- [1] Berglund, S.; Egner, B.J.; Gradén, H.; Gradén, J.; Morgan, D.G.A.; Inghardt, T.; Giordanetto, F. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorg. Med. Chem. Lett. 2009, 19 (15), 4268–4273. DOI: 10.1016/j.bmcl.2009.05.067. View Source
